8-Methoxyphenanthrene-1,4-dione
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Overview
Description
8-Methoxyphenanthrene-1,4-dione is an organic compound belonging to the phenanthrene family. Phenanthrene derivatives are known for their diverse biological activities and are widely found in nature. This compound, with the molecular formula C15H10O3, is characterized by a methoxy group attached to the phenanthrene core, specifically at the 8th position, and two ketone groups at the 1st and 4th positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxyphenanthrene-1,4-dione typically involves the methoxylation of phenanthrene derivatives. One common method includes the bromination of 9-bromophenanthrene followed by a CuI-catalyzed methoxylation reaction . The reaction conditions often involve the use of dichloromethane as a solvent and molecular bromine as a reagent, with the reaction mixture maintained at low temperatures to ensure selectivity and yield .
Industrial Production Methods: Industrial production of this compound can be achieved through a multi-step process starting from 2-methoxybenzonitrile. This involves hydrolysis, reduction, halogenation, and substitution reactions. The process is optimized for high yield and cost-effectiveness, avoiding the use of expensive catalysts .
Chemical Reactions Analysis
Types of Reactions: 8-Methoxyphenanthrene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can yield diols or other reduced forms.
Substitution: Halogenation and methoxylation are common substitution reactions.
Common Reagents and Conditions:
Oxidation: Chromium (III) salts or Triton B-oxygen are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Molecular bromine and copper(I) iodide are used for bromination and methoxylation reactions.
Major Products:
Oxidation: Quinones.
Reduction: Diols.
Substitution: Brominated and methoxylated phenanthrene derivatives.
Scientific Research Applications
8-Methoxyphenanthrene-1,4-dione has several applications in scientific research:
Mechanism of Action
The mechanism of action of 8-Methoxyphenanthrene-1,4-dione involves its interaction with various molecular targets and pathways. The compound can modulate signaling pathways, such as NF-κB and COX-2, which are involved in inflammation and cancer progression . Its effects are mediated through the binding to specific receptors and enzymes, leading to changes in gene expression and cellular responses .
Comparison with Similar Compounds
- 7-Hydroxy-4-methoxyphenanthrene-2,8-di-O-β-D-glucoside
- 8-Hydroxy-4-methoxyphenanthrene-2,7-di-O-β-D-glucoside
Comparison: 8-Methoxyphenanthrene-1,4-dione is unique due to its specific substitution pattern and the presence of two ketone groups. This structural uniqueness contributes to its distinct chemical reactivity and biological activity compared to other methoxyphenanthrene derivatives .
Properties
CAS No. |
63216-08-0 |
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Molecular Formula |
C15H10O3 |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
8-methoxyphenanthrene-1,4-dione |
InChI |
InChI=1S/C15H10O3/c1-18-14-4-2-3-10-9(14)5-6-11-12(16)7-8-13(17)15(10)11/h2-8H,1H3 |
InChI Key |
ZDMJCRFZNVORMM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C=CC3=C2C(=O)C=CC3=O |
Origin of Product |
United States |
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